molecular formula C16H32O2Si B14229032 3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol CAS No. 825628-04-4

3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol

Cat. No.: B14229032
CAS No.: 825628-04-4
M. Wt: 284.51 g/mol
InChI Key: AAICRNJUNNBOFF-UHFFFAOYSA-N
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Description

3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol is an organic compound that features a silyl ether group, which is commonly used in organic synthesis for protecting alcohols. This compound is notable for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

The key is to maintain anhydrous conditions and use high-purity reagents to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol involves its role as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions at other sites within the molecule .

Properties

CAS No.

825628-04-4

Molecular Formula

C16H32O2Si

Molecular Weight

284.51 g/mol

InChI

InChI=1S/C16H32O2Si/c1-7-8-10-15(12-13-17)11-9-14-18-19(5,6)16(2,3)4/h9,17H,7-8,10,12-14H2,1-6H3

InChI Key

AAICRNJUNNBOFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=CCO[Si](C)(C)C(C)(C)C)CCO

Origin of Product

United States

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